4,4-dimethyl-3-[(1E)-prop-1-en-1-yl]-2-oxaspiro[5.5]undecane-1,5-dione
Description
4,4-Dimethyl-3-[(1E)-prop-1-en-1-yl]-2-oxaspiro[5.5]undecane-1,5-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro[5.5]undecane skeleton. This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties .
Properties
IUPAC Name |
4,4-dimethyl-3-[(E)-prop-1-enyl]-2-oxaspiro[5.5]undecane-1,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-4-8-11-14(2,3)12(16)15(13(17)18-11)9-6-5-7-10-15/h4,8,11H,5-7,9-10H2,1-3H3/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHMUTZMLAHESF-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C(=O)C2(CCCCC2)C(=O)O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1C(C(=O)C2(CCCCC2)C(=O)O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-3-[(1E)-prop-1-en-1-yl]-2-oxaspiro[5.5]undecane-1,5-dione typically involves the formation of the spirocyclic skeleton through a series of cyclization reactions. One common approach is the condensation of appropriate diketones with aldehydes or ketones under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-[(1E)-prop-1-en-1-yl]-2-oxaspiro[5.5]undecane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4-Dimethyl-3-[(1E)-prop-1-en-1-yl]-2-oxaspiro[5.5]undecane-1,5-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4-dimethyl-3-[(1E)-prop-1-en-1-yl]-2-oxaspiro[5.5]undecane-1,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: This compound shares a similar spirocyclic skeleton but differs in the functional groups attached to the rings.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain both oxygen and sulfur atoms in the rings, similar to 4,4-dimethyl-3-[(1E)-prop-1-en-1-yl]-2-oxaspiro[5.5]undecane-1,5-dione.
Uniqueness
The uniqueness of 4,4-dimethyl-3-[(1E)-prop-1-en-1-yl]-2-oxaspiro[5.5]undecane-1,5-dione lies in its specific combination of functional groups and the resulting chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
